molecular formula C9H7NOS2 B1455991 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- CAS No. 1353497-28-5

6-Benzothiazolecarboxaldehyde, 2-(methylthio)-

Cat. No. B1455991
CAS RN: 1353497-28-5
M. Wt: 209.3 g/mol
InChI Key: GWNYNEAMWXQJBE-UHFFFAOYSA-N
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Description

6-Benzothiazolecarboxaldehyde, 2-(methylthio)- (BMT) is an organic compound belonging to the class of thiazole derivatives. It is a colorless liquid with a characteristic odor and is soluble in organic solvents. BMT has a wide range of applications in the fields of medicine, pharmaceuticals, and biochemistry. It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

6-Benzothiazolecarboxaldehyde, 2-(methylthio)- has been used in a variety of scientific research applications. It has been used as a substrate for various enzymes, including cyclooxygenase-2 (COX-2), thioredoxin reductase (TrxR), and glutathione reductase (GR). 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- has also been used in studies of the metabolism of drugs and other compounds. It has been used as a model compound to study the mechanism of action of certain drugs and to investigate the effects of drugs on the body.

Mechanism of Action

The mechanism of action of 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- is not completely understood. However, it is believed to act as an inhibitor of COX-2, an enzyme involved in the synthesis of prostaglandins. It is also believed to act as an inhibitor of thioredoxin reductase, an enzyme involved in the reduction of disulfide bonds. In addition, 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- has been shown to inhibit glutathione reductase, an enzyme involved in the reduction of glutathione.
Biochemical and Physiological Effects
6-Benzothiazolecarboxaldehyde, 2-(methylthio)- has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- has also been shown to inhibit the activity of thioredoxin reductase (TrxR), an enzyme involved in the reduction of disulfide bonds. In addition, 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- has been shown to inhibit the activity of glutathione reductase (GR), an enzyme involved in the reduction of glutathione.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- in laboratory experiments is its high yield and low cost. 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- is relatively easy to synthesize and is readily available from chemical suppliers. In addition, 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- has a wide range of applications in the fields of medicine, pharmaceuticals, and biochemistry. However, the use of 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- in laboratory experiments is limited by its instability and its potential to cause irritation to skin, eyes, and respiratory tract.

Future Directions

Future research on 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- may focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research may focus on identifying new applications for 6-Benzothiazolecarboxaldehyde, 2-(methylthio)-, such as its use as a substrate for enzymes involved in the metabolism of drugs and other compounds. Finally, further research may focus on developing new synthetic methods for the production of 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- and on developing methods to improve its stability.

properties

IUPAC Name

2-methylsulfanyl-1,3-benzothiazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS2/c1-12-9-10-7-3-2-6(5-11)4-8(7)13-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNYNEAMWXQJBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzothiazolecarboxaldehyde, 2-(methylthio)-

Synthesis routes and methods I

Procedure details

To a stirred mixture of (2-(methylthio)benzo[d]thiazol-6-yl)methanol (958 mg, 4.5 mmol) from Step 3 of Example 36 in CH2Cl2 (20 mL) at 0° C. under argon was added Dess-Martin periodinane (2.0 g, 5.0 mmol) portionwise. The mixture was stirred for 1 h and then diluted with CH2Cl2 (100 mL). To this mixture was added a 50/50 mixture of saturated aq sodium sulfite and saturated aq sodium bicarbonate (40 mL). This mixture was stirred for 10 min and then the CH2Cl2 layer was separated, washed with a saturated aq sodium bicarbonate (50 mL), dried over Na2SO4, filtered, and concentrated under reduced pressure to afford 2-(methylthio)benzo[d]thiazole-6-carbaldehyde (937 mg, 99%) as a white solid. LCMS (ESI) m/z 210 (M+H)+.
Quantity
958 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred mixture of (2-(methylthio)benzo[d]thiazol-6-yl)methanol (958 mg, 4.5 mmol) from Step 3 of Example 36 in CH2Cl2 (20 mL) at 0° C. under argon was added Dess-Martin periodinane (2.1 g, 5.0 mmol) in small portions. After the mixture was stirred for 1 hr at 0° C., it was diluted with CH2Cl2 (100 mL) followed by the addition of a 1:1 mixture of saturated aq Na2SO3 and saturated aq NaHCO3 (40 mL). The mixture was stirred for 10 min. The layers were separated and the CH2Cl2 layer was sequentially washed with saturated aq NaHCO3 (50 mL) and brine (50 mL). The organic layer was separated and dried over Na2SO4, filtered, and concentrated under reduced pressure to yield 2-(methylthio)benzo[d]thiazole-6-carbaldehyde (937 mg, 99%) as an off white solid which did not require further purification. 1H NMR (300 MHz, DMSO-d6) δ 10.06 (s, 1H), 8.62 (s, 1H), 7.99 (s, 2H), 2.84 (s, 3H); LCMS (ESI) m/z 210 (M+H)+.
Quantity
958 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Benzothiazolecarboxaldehyde, 2-(methylthio)-
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6-Benzothiazolecarboxaldehyde, 2-(methylthio)-
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6-Benzothiazolecarboxaldehyde, 2-(methylthio)-
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6-Benzothiazolecarboxaldehyde, 2-(methylthio)-
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6-Benzothiazolecarboxaldehyde, 2-(methylthio)-
Reactant of Route 6
Reactant of Route 6
6-Benzothiazolecarboxaldehyde, 2-(methylthio)-

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